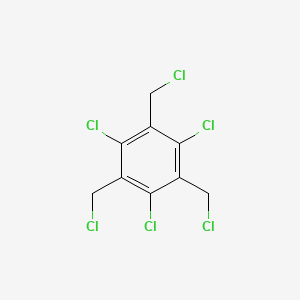
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9. It is a colorless solid that is primarily used in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes three chlorine atoms and three chloromethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trimethylbenzene using chloromethyl methyl ether and tin(IV) chloride as a catalyst . The reaction is typically carried out in methylene chloride at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of chlorinated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: 1,3,5-Trichloro-2,4,6-tris(chloromethyl)benzene is unique due to the presence of three chloromethyl groups in addition to the three chlorine atoms on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to other trichlorobenzenes, making it valuable for specific synthetic and industrial applications .
Propiedades
Número CAS |
53710-39-7 |
|---|---|
Fórmula molecular |
C9H6Cl6 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2,4,6-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H6Cl6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 |
Clave InChI |
KHRUAOFOVPEENM-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Cl)CCl)Cl)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


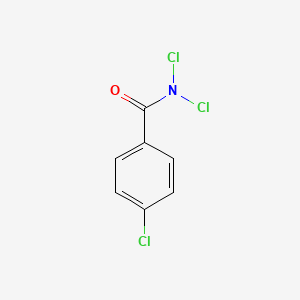
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
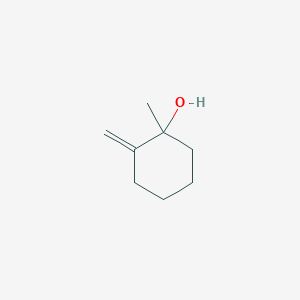

![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
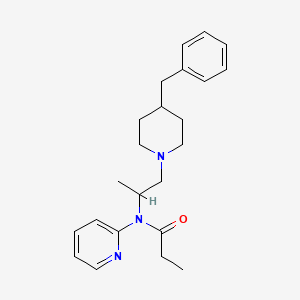

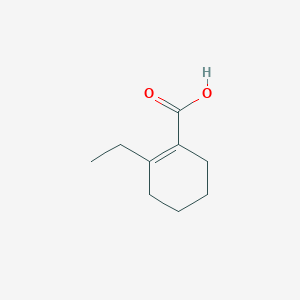

![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
